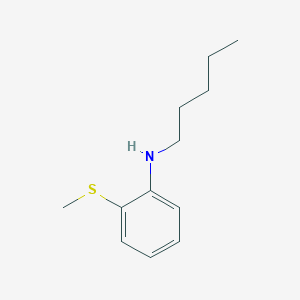
2-(Methylsulfanyl)-N-pentylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Metilsulfanyl)-N-pentilanilina: es un compuesto orgánico que pertenece a la clase de los derivados de la anilina. Presenta un grupo metilsulfanyl unido al segundo carbono del anillo de benceno y un grupo pentil unido al átomo de nitrógeno de la anilina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 2-(Metilsulfanyl)-N-pentilanilina se puede lograr a través de varios métodos. Un enfoque común implica la reacción de sustitución nucleofílica de 2-cloro-N-pentilanilina con metilsulfuro de sodio. La reacción se lleva a cabo típicamente en un solvente orgánico como la dimetilformamida (DMF) a temperaturas elevadas para facilitar el proceso de sustitución.
Métodos de producción industrial: En un entorno industrial, la producción de 2-(Metilsulfanyl)-N-pentilanilina puede implicar el uso de reactores de flujo continuo para optimizar las condiciones de reacción y mejorar el rendimiento. El proceso también puede incluir pasos de purificación como la recristalización o la cromatografía para obtener el producto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones: 2-(Metilsulfanyl)-N-pentilanilina experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo metilsulfanyl se puede oxidar para formar derivados de sulfóxido o sulfona.
Reducción: El grupo nitro, si está presente, se puede reducir a una amina.
Sustitución: El anillo aromático puede sufrir reacciones de sustitución electrófila, como la nitración o la halogenación.
Reactivos y condiciones comunes:
Oxidación: Reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico (m-CPBA) se utilizan comúnmente para reacciones de oxidación.
Reducción: La hidrogenación catalítica o el uso de agentes reductores como el borohidruro de sodio se pueden emplear para reacciones de reducción.
Sustitución: Reactivos electrófilos como el ácido nítrico para la nitración o el bromo para la bromación se utilizan en condiciones controladas.
Principales productos formados:
Oxidación: Derivados de sulfóxido o sulfona.
Reducción: Derivados de amina correspondientes.
Sustitución: Derivados nitro o halogenados del anillo aromático.
Aplicaciones Científicas De Investigación
Química: 2-(Metilsulfanyl)-N-pentilanilina se utiliza como intermedio en la síntesis de varios compuestos orgánicos.
Biología: En la investigación biológica, este compuesto se puede utilizar como una sonda para estudiar las interacciones enzimáticas y las vías metabólicas que involucran compuestos que contienen azufre.
Industria: En la industria agroquímica, 2-(Metilsulfanyl)-N-pentilanilina se puede utilizar como precursor para la síntesis de pesticidas y herbicidas.
Mecanismo De Acción
El mecanismo de acción de 2-(Metilsulfanyl)-N-pentilanilina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo metilsulfanyl puede participar en enlaces de hidrógeno o interacciones hidrofóbicas, influyendo en la afinidad de unión y la especificidad del compuesto. El grupo pentil unido al átomo de nitrógeno también puede contribuir a la lipofilia general del compuesto, afectando su distribución y actividad dentro de los sistemas biológicos.
Comparación Con Compuestos Similares
Compuestos similares:
- 2-(Metiltio)anilina
- N-pentilanilina
- Ácido 2-(Metilsulfanyl)benzoico
Comparación: En comparación con 2-(Metiltio)anilina, 2-(Metilsulfanyl)-N-pentilanilina tiene un grupo pentil adicional unido al átomo de nitrógeno, lo que puede aumentar su lipofilia y alterar su reactividad química. La N-pentilanilina carece del grupo metilsulfanyl, lo que la hace menos versátil en términos de modificaciones químicas. El ácido 2-(Metilsulfanyl)benzoico, por otro lado, tiene un grupo ácido carboxílico en lugar de una amina, lo que lleva a diferentes propiedades químicas y aplicaciones.
Singularidad: La presencia de ambos grupos metilsulfanyl y pentil en 2-(Metilsulfanyl)-N-pentilanilina proporciona una combinación única de propiedades que se pueden explotar en diversas aplicaciones químicas y biológicas. Su capacidad de sufrir diversas reacciones químicas y su potencial como intermedio en la síntesis de moléculas complejas lo convierten en un compuesto valioso en la investigación y la industria.
Propiedades
Fórmula molecular |
C12H19NS |
|---|---|
Peso molecular |
209.35 g/mol |
Nombre IUPAC |
2-methylsulfanyl-N-pentylaniline |
InChI |
InChI=1S/C12H19NS/c1-3-4-7-10-13-11-8-5-6-9-12(11)14-2/h5-6,8-9,13H,3-4,7,10H2,1-2H3 |
Clave InChI |
MNJAYNKQSVSWOP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCNC1=CC=CC=C1SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



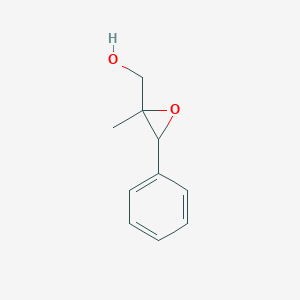
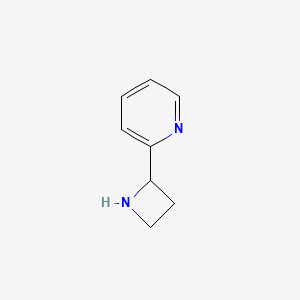
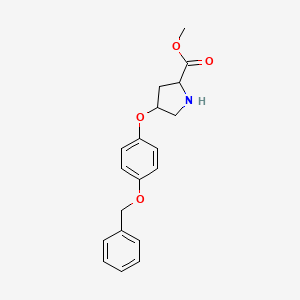

![N,N-dimethyl-4-{[(1E)-2-(morpholin-4-yl)cyclopent-2-en-1-ylidene]methyl}aniline](/img/structure/B12106356.png)
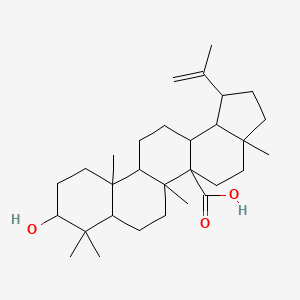
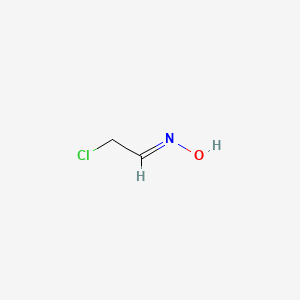
![(2E)-2-[(E)-3-[(6Z)-2,4,5,6,8,10-hexamethyl-12-tricyclo[6.3.1.04,11]dodeca-2,6,9-trienyl]-1-hydroxyprop-2-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione](/img/structure/B12106375.png)
![4,6-Dihydroxy-15-methyl-9,14,16-trioxatetracyclo[8.6.0.03,8.011,15]hexadeca-3,5,7-triene-2,13-dione](/img/structure/B12106376.png)




